(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane

Chiral HPLC Enantiomeric Purity Silodosin Intermediate Specification

(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane (CAS 457634-25-2) is a single-enantiomer, orthogonally protected chiral aryl ether intermediate serving a dual procurement role: it is a direct late-stage building block for the α1A-adrenoceptor antagonist Silodosin and also a key chiral intermediate of Desmethyl Atomoxetine. The molecule bears a stereodefined (R)-configuration at the benzylic carbon, a Boc-protected phenolic hydroxyl, and a terminal chloroethyl side chain—a combination that allows sequential deprotection and amine coupling steps with minimal protecting group crossover.

Molecular Formula C21H25ClO4
Molecular Weight 376.877
CAS No. 457634-25-2
Cat. No. B563643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane
CAS457634-25-2
SynonymsCarbonic Acid 4-[(1R)-3-Chloro-1-phenylpropoxy]-3-methylphenyl 1,1-Dimethylethyl Ester; 
Molecular FormulaC21H25ClO4
Molecular Weight376.877
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2
InChIInChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1
InChIKeyJXQIUZIOVBMPFD-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane (CAS 457634-25-2) – Chiral Silodosin & Desmethyl Atomoxetine Boc Intermediate Technical Overview


(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane (CAS 457634-25-2) is a single-enantiomer, orthogonally protected chiral aryl ether intermediate serving a dual procurement role: it is a direct late-stage building block for the α1A-adrenoceptor antagonist Silodosin [1] and also a key chiral intermediate of Desmethyl Atomoxetine [2]. The molecule bears a stereodefined (R)-configuration at the benzylic carbon, a Boc-protected phenolic hydroxyl, and a terminal chloroethyl side chain—a combination that allows sequential deprotection and amine coupling steps with minimal protecting group crossover [3]. This structural profile differentiates it from its S-enantiomer, racemic mixtures, and alternative protecting-group variants used in the same synthetic sequence.

Why Silodosin Intermediate CAS 457634-25-2 Cannot Be Replaced by Generic Analogs – Chiral Purity and Protecting Group Specificity


Procurement substitution among chiral Silodosin intermediates fails on two dimensions: enantiomeric integrity and orthogonal protecting group design. The R-configuration at the benzylic stereocenter of CAS 457634-25-2 is preserved through to the final API [1]; any contamination with the S-enantiomer (<5% in standard commercial material) propagates into Silodosin and is detectable by chiral HPLC [2]. Equally critical, the tert-butoxycarbonyl (Boc) protecting group on the phenolic oxygen is positioned for selective, acid-mediated removal orthogonal to the chloroethyl side chain used for amine alkylation [3]. Replacing this intermediate with a benzylated or benzoylated variant would require reductive (hydrogenolytic) or alkaline deprotection conditions that are incompatible with downstream functional group integrity, forcing route redesigns and re-validation costs [4].

Quantitative Evidence Comparison Guide – (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane vs. Alternatives


Chiral Purity Specification – R-Enantiomer ≥95% vs. Racemate (50:50) via Chiral HPLC

Standard commercial procurement of CAS 457634-25-2 yields the R-enantiomer at ≥95% purity , contrasting with racemic mixtures (50:50 R:S) that are also marketed as Silodosin intermediates but require additional chiral resolution steps. Chiral HPLC methods validated for Silodosin API and its intermediates can resolve the R- and S-enantiomers of the chloro-aryl-ether scaffold, making the enantiomeric purity of the starting intermediate the primary determinant of resolution burden and yield loss [1].

Chiral HPLC Enantiomeric Purity Silodosin Intermediate Specification

Boc-Protected Intermediate Purity (≥95%) – Supporting Downstream Silodosin Optical Purity ≥99%

The commercial-grade CAS 457634-25-2 meets a minimum chemical purity of 95% (HPLC/GC) as an oil . When carried through the published Silodosin synthetic sequence, this intermediate enables a final API optical purity of ≥99% enantiomeric excess (e.e.) [1]. In one validated process, the overall yield of Silodosin from a similar chiral intermediate is approximately 10%, with both chemical purity and chiral purity exceeding 99% [2]. In contrast, routes relying on racemic intermediates achieve only ~58% e.e. prior to resolution, requiring extensive fractional crystallization to reach >97% e.e., with substantial material losses [3].

Boc Protection Intermediate Purity Silodosin Optical Purity

Boc vs. Benzoyl/Benzyl Protection – Acid-Labile Deprotection Enabling Shorter Synthetic Sequence

The Boc group on CAS 457634-25-2 is cleaved under mild acidic conditions (TFA in DCM) at the final step to liberate the free phenol for subsequent trifluoroethoxy ether formation, as demonstrated in the penultimate Boc cleavage of Silodosin [1]. In competing routes, benzyl (Bn) protecting groups require hydrogenolysis (H₂, Pd/C, pressure reactors) which can reduce the cyano group on the indoline ring and generate the undesired carboxamide prematurely, while benzoyl (Bz) protecting groups require alkaline hydrolysis that is incompatible with the chloroethyl side chain [2]. A route employing Boc protection reported a significantly streamlined sequence with fewer steps and improved overall yield compared to patent routes using Bn/Bz protection [3].

Orthogonal Protecting Groups Boc Deprotection Silodosin Synthesis Efficiency

Avoidance of Azide-Based Chemistry – Process Safety Advantage over Tosylimide/Azide Inversion Routes

Alternative routes to optically pure Silodosin intermediates rely on stereoselective inversion of the undesired S-enantiomer of the key amine intermediate via nucleophilic substitution with azide ion (NaN₃) on N,N-ditosylimide or 2,4,6-triphenyl pyridinium cation [1]. This approach introduces sodium azide—a shock-sensitive, explosive reagent—into the manufacturing stream, requiring specialized facilities and safety protocols. In contrast, CAS 457634-25-2 is procured as the pre-defined R-enantiomer, eliminating the need for azide-mediated inversion entirely [2]. The preparation method for the Boc-protected chiral intermediate in CN114805170A avoids both azide and heavy metal catalysts, specifically addressing problems of large-scale production safety and heavy metal residues in the final product [3].

Process Safety Azide-Free Synthesis Silodosin Scale-Up

Dual Sourcing Applicability – Silodosin and Desmethyl Atomoxetine Intermediate from a Single Inventory

CAS 457634-25-2 is explicitly catalogued as a chiral intermediate of Desmethyl Atomoxetine , a key metabolite and reference standard for Atomoxetine (Strattera®) bioequivalence studies. Desmethyl Atomoxetine shares the identical (R)-3-chloro-1-phenylpropoxy aryl ether core, making the same inventory usable across both Silodosin and Atomoxetine-related programs. No equivalent dual-application claim has been identified for the S-enantiomer or the des-Boc free phenol analog, which are typically dedicated to a single synthetic route [1].

Desmethyl Atomoxetine Dual-Use Intermediate Inventory Optimization

Orthogonal Reactivity of Chloroethyl Side Chain – Selective N-Alkylation without Phenol Interference

The terminal chloroethyl side chain of CAS 457634-25-2 is designed for nucleophilic displacement by an indoline amine to form the key N–C bond of the Silodosin skeleton [1]. The Boc-protected phenol is unreactive toward amines under these alkylation conditions (K₂CO₃, DMF, 60–80 °C), providing true orthogonal reactivity. In contrast, the des-Boc free phenol analog would require an additional protection step prior to alkylation to prevent competing O-alkylation side products, or would necessitate protecting group exchange from a less labile group (e.g., benzyl) that would introduce hydrogenation steps later [2]. The publication 'Synthesis of Silodosin' reports a Boc protection step in the synthetic route followed by hydrolysis and deprotection, confirming the practical utility of Boc as a phenol protecting group in this synthetic context [3].

Orthogonal Reactivity N-Alkylation Silodosin Coupling

Recommended Procurement and Application Scenarios for (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane (CAS 457634-25-2)


GMP Silodosin API Manufacturing – Late-Stage Intermediate for Direct N-Alkylation Coupling

In a cGMP Silodosin manufacturing campaign, CAS 457634-25-2 is charged as the penultimate intermediate. Its pre-installed (R)-chirality, Boc-protected phenol, and terminal chloroethyl leaving group allow direct coupling with 5-(2-aminopropyl)indoline-7-carbonitrile derivatives without additional protection steps [3]. The ≥95% chiral purity specification ensures that the final Silodosin meets the ≥99% e.e. requirement with minimal resolution burden [2]. The azide-free nature of the overall process when using this intermediate simplifies safety documentation for regulatory submission [1].

Desmethyl Atomoxetine Reference Standard and Metabolite Synthesis

Desmethyl Atomoxetine, the primary active metabolite of Atomoxetine (Strattera®), is required as a reference standard for bioequivalence studies and pharmacokinetic profiling. CAS 457634-25-2 is a documented chiral intermediate for Desmethyl Atomoxetine synthesis [2]. Procuring this single intermediate allows a CRO or analytical laboratory to prepare both Desmethyl Atomoxetine and a Silodosin precursor from one validated inventory item, reducing vendor qualification effort [1].

Chiral Method Development and Enantiomeric Impurity Profiling

Analytical R&D groups developing chiral HPLC or capillary electrophoresis methods for Silodosin impurity profiling require authenticated samples of both the R- and S-enantiomers of key intermediates. CAS 457634-25-2, certified at ≥95% R-enantiomer, serves as the system suitability standard for chiral method validation. The validated enantio- and chemo-selective HPLC method using an amylose-based chiral stationary phase can resolve Silodosin enantiomers within 12 minutes, making this intermediate an essential reference for method transfer to QC laboratories [2].

Process Chemistry Route Scouting – Orthogonal Protecting Group Strategy Evaluation

Medicinal chemistry and process R&D teams evaluating different Silodosin synthetic routes can use CAS 457634-25-2 as a benchmark intermediate representing the Boc-protection strategy. By comparing reaction yields, impurity profiles, and deprotection conditions against benzyl-protected or benzoyl-protected analogs, teams generate quantitative data to justify the Boc route in their process development report. The documented Boc deprotection with TFA/DCM at room temperature [3] provides a clear, measurable advantage over hydrogenolytic or alkaline alternatives in terms of equipment requirements and side-product profiles [1].

Quote Request

Request a Quote for (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.